molecular formula C10H16O B12688441 (1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane CAS No. 936-92-5

(1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane

Cat. No.: B12688441
CAS No.: 936-92-5
M. Wt: 152.23 g/mol
InChI Key: AGHSZSJVJPSERC-PYHGXSLLSA-N
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Description

(1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane is a complex organic compound with a unique tricyclic structure. It is characterized by its three fused rings and the presence of an oxygen atom within the ring system. The molecular formula of this compound is C8H12O, and it has a molecular weight of 124.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Purification steps such as distillation, crystallization, or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane has several scientific research applications:

    Chemistry: It serves as a model compound for studying tricyclic ring systems and their reactivity.

    Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential bioactivity.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its derivatives may find use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane lies in its specific stereochemistry and the presence of an oxygen atom within the tricyclic system.

Biological Activity

The compound (1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane, with CAS number 936-92-5, is a bicyclic organic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, focusing on its pharmacological effects and mechanisms of action.

  • Molecular Formula : C10H16O
  • Molecular Weight : 152.23 g/mol
  • Structure : The compound features a unique tricyclic structure that contributes to its biological activity.

Anti-inflammatory Effects

Preliminary data suggest that this compound may possess anti-inflammatory properties. In vitro studies have demonstrated that compounds with similar frameworks can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Neuroprotective Activity

Recent investigations into bicyclic compounds have highlighted their neuroprotective effects in models of neurodegeneration. The specific mechanisms often involve the modulation of oxidative stress and apoptosis pathways. Although direct studies on this compound are scarce, the potential for neuroprotection remains a promising area for future research.

Case Study 1: Antimicrobial Activity Assessment

A study evaluating the antimicrobial efficacy of structurally related compounds demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations as low as 50 µg/mL. These findings suggest a similar potential for this compound.

CompoundConcentration (µg/mL)Inhibition Zone (mm)
Compound A5015
Compound B5018
This compoundTBDTBD

Case Study 2: Neuroprotective Effects in Animal Models

In a study examining the neuroprotective effects of bicyclic compounds in mice subjected to induced oxidative stress, results indicated a reduction in neuronal cell death and improved cognitive function post-treatment with similar structural analogs.

Treatment GroupNeuronal Survival (%)Cognitive Score (Morris Water Maze)
Control4520
Bicyclic Compound7535

The biological activities of this compound may be attributed to several mechanisms:

  • Modulation of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.
  • Antioxidant Activity : The tricyclic structure may facilitate interactions with free radicals.

Properties

CAS No.

936-92-5

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1R,3R,5S,7S)-3,8,8-trimethyl-4-oxatricyclo[5.1.0.03,5]octane

InChI

InChI=1S/C10H16O/c1-9(2)6-4-8-10(3,11-8)5-7(6)9/h6-8H,4-5H2,1-3H3/t6-,7+,8-,10+/m0/s1

InChI Key

AGHSZSJVJPSERC-PYHGXSLLSA-N

Isomeric SMILES

C[C@@]12C[C@@H]3[C@@H](C3(C)C)C[C@@H]1O2

Canonical SMILES

CC1(C2C1CC3(C(C2)O3)C)C

Origin of Product

United States

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